6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazole ring, a triazole ring, and a thiadiazole ring, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable diketone and hydrazine derivative to form the 1,3-dimethyl-1H-pyrazole.
Construction of the Triazole Ring: Using a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Formation of the Thiadiazole Ring: This step often involves the reaction of a thiosemicarbazide with a carboxylic acid derivative.
Final Coupling: The final step involves coupling the triazole-thiadiazole intermediate with the 2-(trifluoromethoxy)benzyl group under appropriate conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole or thiadiazole rings, potentially leading to ring-opened products.
Substitution: The aromatic benzyl group can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen or nitro groups onto the benzyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazolothiadiazoles in various chemical reactions.
Biology
Biologically, 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs for various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[2-methoxybenzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[2-chlorobenzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
Compared to similar compounds, 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the trifluoromethoxy group. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, such as lipophilicity and metabolic stability.
Properties
Molecular Formula |
C16H13F3N6OS |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
6-(1,3-dimethylpyrazol-4-yl)-3-[[2-(trifluoromethoxy)phenyl]methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H13F3N6OS/c1-9-11(8-24(2)22-9)14-23-25-13(20-21-15(25)27-14)7-10-5-3-4-6-12(10)26-16(17,18)19/h3-6,8H,7H2,1-2H3 |
InChI Key |
JVMPKCDNIQFCLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=NN3C(=NN=C3S2)CC4=CC=CC=C4OC(F)(F)F)C |
Origin of Product |
United States |
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